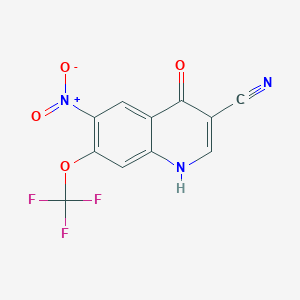
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- is a complex organic compound with the molecular formula C11H4F3N3O4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- involves multiple steps, typically starting from commercially available quinoline derivatives. The synthetic route often includes nitration, hydroxylation, and trifluoromethoxylation reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of enzyme activity or modulation of receptor functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- can be compared with other quinoline derivatives such as:
3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-: This compound has a fluorine atom instead of a trifluoromethoxy group, which may result in different biological activities and chemical properties.
3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-: Lacks the trifluoromethoxy group, making it less hydrophobic and potentially altering its reactivity and interactions.
The unique trifluoromethoxy group in 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H4F3N3O4 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
6-nitro-4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H4F3N3O4/c12-11(13,14)21-9-2-7-6(1-8(9)17(19)20)10(18)5(3-15)4-16-7/h1-2,4H,(H,16,18) |
InChI Key |
PDFZXGKDJKKKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)NC=C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
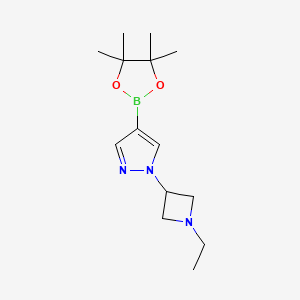
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
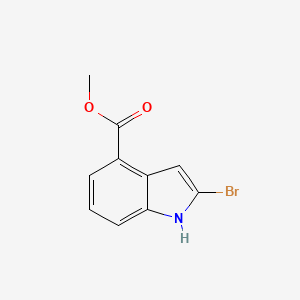
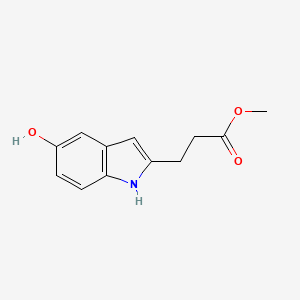
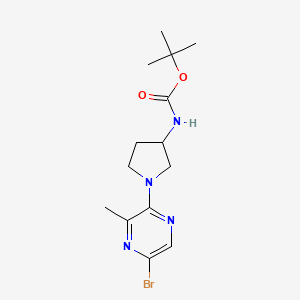
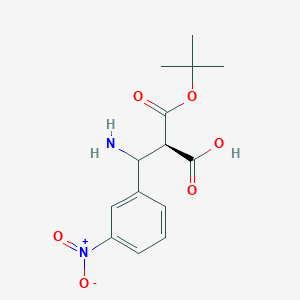
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)

